6-Hydroxy-3-methoxyxanthone
Description
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7,15H,1H3 |
InChI Key |
YRIHKEDMSJCAEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Hydroxyl Groups: Increase hydrophilicity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO, methanol) .
- Methoxy Groups : Improve lipophilicity (LogP ~2.07–3.18), favoring membrane permeability .
Physicochemical Properties
Solubility and Stability
- This compound analogs : Soluble in chloroform, dichloromethane, and DMSO . Stability is temperature-dependent, requiring storage at -20°C .
- 1,5,6-Trihydroxy-3-methoxyxanthone: Higher polarity due to three hydroxyl groups, likely reducing solubility in non-polar solvents .
- 3-Hydroxy-4-methoxyxanthone : LogP = 2.07, indicating moderate lipophilicity suitable for cellular uptake .
Spectroscopic Profiles
- UV-Vis Absorption: 6,8-Dihydroxy-3,7-dimethoxyxanthone shows λmax at 216, 261, 300, and 360 nm in methanol, shifting with AlCl₃ (indicating hydroxyl group coordination) . 1,3,6-Trihydroxy-5-methoxyxanthone exhibits similar bathochromic shifts under basic conditions .
Cytotoxic and Anticancer Effects
- 1,3,6,8-Tetraoxygenated xanthones : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) via apoptosis induction. Substituents at positions 3 and 6 enhance activity .
- 1,5,6-Trihydroxy-3-methoxyxanthone : Reported antioxidant activity (IC₅₀ ~15 μM in DPPH assay) and moderate cytotoxicity against colon cancer cells .
Metabolic and ADMET Properties
- 6-Hydroxy-1,2,3,7-Tetramethoxyxanthone : Exhibits favorable ADMET profiles, including moderate blood-brain barrier penetration (Level: 3/4) and low hepatotoxicity .
Preparation Methods
Step 1: Formation of Benzophenone Intermediate
In a representative procedure, 1,3-dimethoxybenzene (1.32 mL, 10.0 mmol) reacts with 4-hydroxysalicylic acid (2.31 g, 15.0 mmol) in Eaton’s reagent at 60°C for 6 hours. The reagent protonates the carboxylic acid group, generating an acylium ion that undergoes electrophilic aromatic substitution at the para position of the dimethoxybenzene.
Key variables:
Step 2: Cyclization to Xanthone Core
The crude benzophenone intermediate is dissolved in methanol (50 mL), treated with 2 M NaOH (50 mL), and refluxed for 6 hours. Hydroxide ions deprotonate the phenolic hydroxyl group, initiating nucleophilic attack on the adjacent carbonyl, culminating in cyclization. Acidification with HCl precipitates the product, which is purified via recrystallization (yield: 72%).
Mechanistic insight:
The methoxy group at C-3 stabilizes the transition state through resonance donation, while the C-6 hydroxyl participates in intramolecular hydrogen bonding, reducing rotational freedom and favoring ring closure.
Friedel-Crafts Alkylation Approaches
Alternative routes employ Friedel-Crafts alkylation, though these are less common for this compound specifically. A related synthesis of 6-hydroxy-2(1H)-quinolinone demonstrates the utility of Lewis acids like AlCl₃ and B(C₆F₅)₃ in facilitating intramolecular cyclization.
Catalytic Systems and Solvent Effects
In a model reaction, trans-amide intermediates undergo cyclization in toluene at 70–90°C using AlCl₃ (1.1–1.6 equiv) and B(C₆F₅)₃ (0.05–0.15 equiv). The boron catalyst enhances electrophilicity by coordinating to the carbonyl oxygen, while AlCl₃ polarizes the aromatic ring for electrophilic attack.
Yield optimization:
-
Solvent choice: Nonpolar solvents (toluene, xylene) improve selectivity by stabilizing the transition state through π-π interactions.
-
Catalyst loading: Excess AlCl₃ (>1.6 equiv) leads to overalkylation, reducing purity.
Comparative Analysis of Methodologies
Emerging trends:
-
Microwave-assisted synthesis: Reduces cyclization time to <1 hour but risks decomposing heat-sensitive intermediates.
-
Ionic liquid solvents: Improve catalyst recycling but increase costs.
Analytical Characterization and Quality Control
Spectroscopic Identification
Challenges in Purification
Column chromatography (SiO₂, CH₂Cl₂/MeOH) remains essential for removing regioisomers, particularly 5-hydroxy-3-methoxyxanthone, which co-elutes in polar solvent systems.
Environmental and Industrial Considerations
Traditional methods generate significant waste (e.g., 2 L of acidic aqueous waste per 0.178 mol product). Recent advances focus on:
Q & A
Basic: What are the established synthetic routes for 6-Hydroxy-3-methoxyxanthone?
The synthesis of this compound typically involves cyclization of phenolic precursors. For example, 2-hydroxy-4-methoxybenzophenone can undergo cyclization using dehydrating agents like acetic anhydride or phosphoryl chloride (POCl₃) under controlled temperatures (80–120°C) . Alternative methods include Friedel-Crafts acylation followed by oxidation, with zinc chloride (ZnCl₂) as a catalyst to enhance reaction efficiency . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and crystallization from ethanol for high-purity yields .
Basic: How is this compound characterized in laboratory settings?
Characterization requires a multi-technique approach:
- Structural analysis : NMR (¹H and ¹³C) to confirm hydroxyl/methoxy group positions and aromatic proton coupling patterns. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO-d₆ .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (70:30 v/v) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ peaks (e.g., m/z 275.056 for C₁₄H₁₀O₆) .
Basic: What solvent systems are optimal for dissolving this compound in vitro?
The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute to ≤1% DMSO in buffer (e.g., PBS) to avoid cytotoxicity . Pre-warm suspensions to 37°C and sonicate for 10–15 minutes to enhance dissolution .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:
- Comparative analysis : Cross-reference with structurally analogous xanthones (e.g., 1,3,6-Trihydroxy-5-methoxyxanthone, HMDB0041243) to identify shared spectral features .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions .
- Isolation validation : Confirm compound identity via X-ray crystallography if crystalline forms are obtainable .
Advanced: What methodological approaches optimize the yield of this compound synthesis?
Yield optimization requires balancing reaction parameters:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve cyclization efficiency. For example, ZnCl₂ reduces reaction time by 30% compared to AlCl₃ .
- Temperature control : Maintain 90–100°C during cyclization to minimize side reactions (e.g., over-oxidation) .
- Workup modifications : Replace traditional solvent extraction with solid-phase extraction (SPE) to recover >95% product .
Advanced: How do researchers assess the antioxidant activity of this compound?
Use standardized assays to quantify radical scavenging:
- DPPH assay : Prepare 0.1 mM DPPH in ethanol, incubate with test compound (10–100 µM), and measure absorbance at 517 nm. IC₅₀ values <50 µM indicate strong activity .
- FRAP assay : Mix compound with ferric-tripyridyltriazine complex and measure absorbance at 593 nm after 30 minutes. Compare to Trolox standards .
- Cell-based models : Validate findings in H₂O₂-stressed HepG2 cells, monitoring ROS reduction via fluorescent probes (e.g., DCFH-DA) .
Advanced: How does pH affect the stability of this compound in aqueous solutions?
The compound degrades rapidly under alkaline conditions (pH >8) due to deprotonation of hydroxyl groups. Stability testing protocols:
- Accelerated degradation : Incubate samples in buffers (pH 3–10) at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Photostability : Expose solutions to UV light (254 nm) and monitor degradation kinetics. Use amber vials to prevent photooxidation .
- Stabilization strategies : Add antioxidants (0.1% ascorbic acid) or use lyophilization for long-term storage .
Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives?
Key SAR findings include:
- Hydroxyl group position : The 6-hydroxy group is critical for hydrogen-bond-mediated interactions (e.g., with antioxidant enzymes) .
- Methoxy substitution : 3-Methoxy enhances lipophilicity, improving blood-brain barrier permeability in neuroprotective studies .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro at C-8) to modulate redox potential and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
